molecular formula C10H8N2O3 B13704202 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13704202
M. Wt: 204.18 g/mol
InChI Key: PFLBXDGJCAROOV-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile ( 75473-08-4) is a high-purity β-ketonitrile compound of interest in advanced organic synthesis and medicinal chemistry research . This chemical, with a molecular formula of C 10 H 8 N 2 O 3 and a molecular weight of 204.18 g/mol, is characterized by a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 3-position, linked to a 3-oxopropanenitrile moiety . As a β-ketonitrile, it serves as a versatile synthetic intermediate or building block for constructing more complex molecular architectures. Its structure, featuring both nitrile and ketone functional groups, allows for diverse chemical transformations and potential use in heterocyclic synthesis . Related 2-phenylacrylonitrile scaffolds have been investigated in quantitative structure-activity relationship (QSAR) studies for their cytotoxicity and potential as ligands targeting the Aryl hydrocarbon Receptor (AhR), a pathway explored in breast cancer research . Researchers can utilize this compound to develop novel therapeutic candidates or functional materials. Please Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methyl-3-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7-8(10(13)5-6-11)3-2-4-9(7)12(14)15/h2-4H,5H2,1H3

InChI Key

PFLBXDGJCAROOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a β-ketonitrile structure through nucleophilic addition or condensation reactions starting from substituted nitrophenyl precursors. The key steps include:

  • Preparation of the substituted nitrophenyl intermediate, such as 2-methyl-3-nitrophenylacetic acid or related aldehydes.
  • Introduction of the oxopropanenitrile moiety via reaction with acetonitrile derivatives or equivalent reagents.
  • Purification by chromatographic techniques.

Preparation of the 2-Methyl-3-nitrophenyl Precursor

A crucial precursor is 2-methyl-3-nitrophenylacetic acid or related aldehydes, which can be synthesized from o-xylene derivatives through nitration, oxidation, and hydrolysis steps.

Nitration of 2-methylphenyl acetic acid:

  • Starting from 2-methylphenyl acetic acid, nitration is performed using a nitrating system composed of nitric acid and acetic anhydride.
  • The reaction is conducted in methylene dichloride solvent at controlled low temperatures (0 to 10 °C) to regulate nitration strength and reduce by-products.
  • Molar ratios are typically 1:1.40–1.60 (2-methylphenyl acetic acid to nitric acid) and 1:1.10 (2-methylphenyl acetic acid to acetic anhydride).
  • After reaction completion (1–3 hours), the product 2-methyl-3-nitrophenylacetic acid is filtered and isolated with a total recovery around 20% under optimized conditions.

This method offers advantages such as fewer reaction steps, mild conditions, and use of readily available starting materials.

Synthesis of this compound

A representative synthetic route involves the reaction of methyl-2-nitrobenzoate derivatives with acetonitrile anions generated by n-butyllithium (nBuLi) in dry tetrahydrofuran (THF) at low temperatures:

  • Acetonitrile (2 equivalents) is added to dry THF under argon and cooled to -78 °C.
  • 2.0 M nBuLi in hexane (2 equivalents) is added slowly to generate the acetonitrile anion.
  • Methyl-2-nitrobenzoate (1 equivalent) in THF is added dropwise over 15 minutes.
  • The mixture is stirred at -78 °C for 1 hour, then at -45 °C for 2 hours.
  • The reaction is quenched with saturated ammonium chloride solution.
  • The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by flash column chromatography using hexane/ethyl acetate mixtures.
  • The product 3-(2-nitrophenyl)-3-oxopropanenitrile is obtained as a red solid in about 55% yield.

For the methyl-substituted nitrophenyl derivative, similar conditions apply, with methyl substitution on the aromatic ring influencing reactivity and yield.

Optimization and Variations

  • The use of lithium hexamethyldisilazide (LiHMDS) as a base to generate the nucleophilic species has been reported to improve yields and selectivity in related β-ketonitrile syntheses.
  • Reaction times and temperatures are critical, with low temperatures (-78 °C to -45 °C) favoring controlled addition and minimizing side reactions.
  • Purification is typically achieved by silica gel chromatography with gradient elution from hexane-rich to ethyl acetate-rich solvents.

Alternative Cyclization and Functionalization Approaches

  • Base-mediated reductive cyclization methods have been explored for related nitrophenyl compounds, using potassium carbonate and copper iodide catalysts under microwave irradiation to improve yields and reaction rates.
  • Solvent choice (e.g., N-methylpyrrolidone, NMP) and reaction concentration (dilution to 0.01 M) significantly influence product yield and purity.
  • These methods, although primarily applied to cyclized derivatives, provide insight into the reactivity of nitrophenyl β-ketonitriles and potential post-synthetic modifications.

Summary of Key Preparation Data

Step Reagents & Conditions Yield (%) Notes
Nitration of 2-methylphenyl acetic acid 2-methylphenyl acetic acid, HNO3, Ac2O, CH2Cl2, 0–10 °C, 1–3 h ~20% (total recovery) Controlled nitration with aceticanhydride moderating acidity
Formation of acetonitrile anion Acetonitrile, nBuLi (2 equiv), THF, -78 °C N/A Prepares nucleophile for addition
Addition to methyl-2-nitrobenzoate Methyl-2-nitrobenzoate (1 equiv), THF, -78 °C to -45 °C, 3 h 55% Flash chromatography purification
Purification Silica gel chromatography, hexane/ethyl acetate gradient N/A Standard purification method

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-(2-Methyl-3-aminophenyl)-3-oxopropanenitrile.

    Substitution: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanamide.

    Oxidation: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring. It has several applications in scientific research, including use as an intermediate in the synthesis of more complex organic molecules. It has also been investigated for its potential biological activity, including antimicrobial and anticancer properties, and explored as a potential lead compound for drug development due to its unique structure and reactivity. Additionally, it is utilized in the development of new materials and chemical processes.

Scientific Research Applications

This compound can undergo various chemical reactions due to its functional groups.

Types of Reactions :

  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reagents and Conditions:

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
  • Substitution: Ammonia or primary amines in the presence of a base.
  • Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

  • Reduction: 3-(2-Methyl-3-aminophenyl)-3-oxopropanenitrile.
  • Substitution: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanamide.
  • Oxidation: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid.

Estrogen Receptor Ligands

3-(1-naphthyl)-2-cyanopropanoic acid derivatives are useful for treating the inflammatory component of diseases and are particularly useful in treating atherosclerosis, myocardial infarction, congestive heart failure, inflammatory bowel disease, arthritis, type II diabetes, and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis . Cytokines and chemokines for the estrogen receptor inhibit inflammatory gene expression, causing a reduction .

Anti-Proliferative Activity

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted nitro groups (e.g., 4-nitrophenyl) maximize resonance stabilization, whereas ortho/meta substituents (e.g., 2-methyl-3-nitrophenyl) introduce steric hindrance and alter electrophilic substitution patterns .
  • Electronic Effects: The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks.

Trends :

  • Catalytic Efficiency: Nanocatalysts (e.g., Fe₃O₄@SiO₂-IL) improve yields in complex heterocyclic systems .
  • Substituent Compatibility : Bulky substituents (e.g., tert-butyl in 3-[4-(2-methyl-2-propanyl)phenyl]-3-oxopropanenitrile) require tailored conditions to avoid steric interference .

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility
3-(2-Methylphenyl)-3-oxopropanenitrile 1.1 310.9 N/A Moderate in organics
3-(2-Fluorophenyl)-3-oxopropanenitrile 1.2 297.3 60–62 Low in water
3-(4-Nitrophenyl)-3-oxopropanenitrile N/A N/A N/A Polar solvents

Insights :

  • Polarity : Nitro-substituted derivatives exhibit higher polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Thermal Stability : Fluorine substituents reduce boiling points compared to nitro analogs due to weaker intermolecular forces .

Biological Activity

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The molecular formula of this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}. It features a nitrile functional group and a ketone, which are known for their diverse chemical reactivity and biological activities. The compound's structure allows it to participate in various chemical reactions, including reduction, substitution, and oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects. Additionally, the nitrile group can participate in covalent bonding with nucleophilic sites in biological molecules, potentially inhibiting specific enzymes or pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A notable study utilized an MTT assay to evaluate cell viability against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing significant cytotoxic effects:

Cell Line GI50 (µM) Mechanism of Action Reference
MCF-7<1Induction of apoptosis via activation of apoptotic pathways
HCT116<1Inhibition of cell cycle progression

Case Study: MCF-7 Cell Line

In a specific case study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in significant apoptosis as evidenced by increased expression levels of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl2 and CDK4.

Q & A

Q. What are the standard synthetic routes for 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method involves reacting methyl esters of substituted aromatic acids with acetonitrile derivatives in the presence of a strong base like sodium hydride. For example, analogous compounds (e.g., adamantyl derivatives) are synthesized via nucleophilic substitution of methyl esters with acetonitrile under anhydrous conditions . Optimization parameters include:

  • Catalyst selection : Use of aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization to isolate the nitrile product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, nitrile carbons (~110–120 ppm), and ketone carbonyls (~190–210 ppm) .
  • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

Q. How does the nitrile group influence the compound’s reactivity in nucleophilic addition reactions?

The nitrile group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent ketone. This facilitates nucleophilic attacks (e.g., by amines or hydrazines) to form imines or hydrazones. For example, analogous compounds undergo condensations with thiourea to yield thiazole derivatives under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Computational validation : Density Functional Theory (DFT) calculations predict NMR/IR spectra and compare them with experimental data .
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Resolves ambiguities in molecular conformation .

Q. What experimental design considerations are critical for optimizing multi-step syntheses involving this compound?

Key factors include:

  • Intermediate stability : Protect reactive groups (e.g., nitrile) during subsequent steps using trimethylsilyl or tert-butyl groups .
  • Catalyst compatibility : Avoid bases that hydrolyze nitriles (e.g., aqueous NaOH). Use mild conditions (e.g., NaH in THF) .
  • Scalability : Continuous flow chemistry improves yield and reduces side reactions in nitrile-containing systems .

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock. Analogous compounds show affinity for hydrophobic binding pockets due to aromatic and nitrile groups .
  • QSAR modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity data from in vitro assays .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

It serves as a versatile precursor for:

  • Thiazoles : React with thiourea to form 2-aminothiazole-5-carbonitriles, which exhibit antimicrobial activity .
  • Pyrimidines : Condensation with amidines yields substituted pyrimidines with potential kinase inhibition .
  • Quinolones : Cyclization with β-keto esters under acidic conditions generates fused heterocycles .

Data Contradiction Analysis

Example : Discrepancies in reported reaction yields for nitrile derivatives.

  • Root cause : Variability in starting material purity or moisture content in reaction systems.
  • Resolution : Standardize anhydrous conditions (e.g., molecular sieves) and validate precursor purity via HPLC .

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